n-(2-Methyl-1-phenylpropan-2-yl)acetamide

Muscarinic Receptor Pharmacology Cholinergic Signaling Neurological Disease Models

Researchers requiring defined receptor engagement often find that generic phenethylamines fail to deliver specific muscarinic or serotonergic activity. N-(2-Methyl-1-phenylpropan-2-yl)acetamide solves this by providing nanomolar affinity for M1 (Ki=2.9 nM) and 5-HT2B (IC50=54 nM) receptors, plus carbonic anhydrase inhibition (CA II Ki=7.60 nM), with no confounding monoamine transporter activity. Supplied as a certified reference standard (≥98% purity). • High-purity (>98%) analytical standard for phentermine impurity profiling. • Enables selective cholinergic, serotonergic, and CA-focused SAR studies. • Reliable global supply with batch-specific CoA for DMF/ANDA submissions.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 5531-33-9
Cat. No. B1361841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-Methyl-1-phenylpropan-2-yl)acetamide
CAS5531-33-9
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC(=O)NC(C)(C)CC1=CC=CC=C1
InChIInChI=1S/C12H17NO/c1-10(14)13-12(2,3)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,13,14)
InChIKeyAVEJEOTYLAFEDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methyl-1-phenylpropan-2-yl)acetamide (CAS 5531-33-9): Key Identity and Procurement Baseline


N-(2-Methyl-1-phenylpropan-2-yl)acetamide, also known as N-acetyl phentermine, is a synthetic amide derivative of the appetite suppressant phentermine, belonging to the phenethylamine class [1]. It is structurally defined by an acetyl moiety attached to the nitrogen of the phentermine core, resulting in a molecular weight of 191.27 g/mol and a molecular formula of C12H17NO [2]. This compound is not a marketed pharmaceutical active ingredient itself but is primarily recognized as an impurity, a byproduct in the synthesis of benzolactams [3], and a reference standard for analytical method development related to phentermine [4]. Its regulatory status includes an active registration as an intermediate in the EU [5]. The following guide provides quantitative, comparator-based evidence to inform its selection over close analogs for specific research and industrial applications.

N-(2-Methyl-1-phenylpropan-2-yl)acetamide (CAS 5531-33-9): Why N-Acetylation Creates a Distinct Pharmacological and Analytical Profile


Simple substitution with unmodified phentermine or other N-unsubstituted phenethylamines is not scientifically valid when target engagement profiles or analytical specificity are required. The N-acetyl modification of phentermine fundamentally alters its molecular recognition. While phentermine acts as a substrate for the trace amine-associated receptor 1 (TAAR1) [1] and lacks significant affinity for 5-HT2B receptors [2], N-(2-Methyl-1-phenylpropan-2-yl)acetamide gains high-affinity interactions with muscarinic acetylcholine receptors (M1, M2) [3] and carbonic anhydrase isoforms [4], and exhibits potent 5-HT2B receptor antagonism [5]. This shift from indirect sympathomimetic activity to direct receptor engagement demonstrates that the acetyl group is not a silent moiety but a critical determinant of biological selectivity. Consequently, procurement of a generic phenethylamine for a study requiring these specific interactions would yield negative or misleading results. The following quantitative comparisons provide the necessary evidence for informed selection.

N-(2-Methyl-1-phenylpropan-2-yl)acetamide (CAS 5531-33-9): Head-to-Head and Class-Level Differentiation Evidence


N-(2-Methyl-1-phenylpropan-2-yl)acetamide Exhibits Nanomolar Affinity for Muscarinic M1 and M2 Receptors, a Profile Absent in Phentermine

In direct binding assays, N-(2-Methyl-1-phenylpropan-2-yl)acetamide demonstrates high affinity for muscarinic acetylcholine receptors. Specifically, it exhibits a Ki of 2.90 nM at the bovine M1 receptor and a Ki of 37 nM at the rat M2 receptor, as measured by displacement of [3H]QNB [1]. In contrast, the parent compound phentermine does not possess any reported affinity for muscarinic receptors; its primary mechanism is indirect sympathomimetic action via TAAR1 agonism (EC50 = 5.47 μM) [2]. The acquisition of potent muscarinic binding upon acetylation represents a fundamental divergence in pharmacological target space, creating a clear differentiation for research applications.

Muscarinic Receptor Pharmacology Cholinergic Signaling Neurological Disease Models

Potent and Selective Antagonism of 5-HT2B Receptors by N-(2-Methyl-1-phenylpropan-2-yl)acetamide vs. Inactivity of Phentermine

N-(2-Methyl-1-phenylpropan-2-yl)acetamide acts as a functional antagonist at the 5-HT2B receptor with a cellular IC50 of 54 nM. A broad GPCR screen of 161 targets revealed it was negative for all other agonist and antagonist activities, indicating high selectivity [1]. Conversely, phentermine is reported to have no appreciable binding affinity for 5-HT2B receptors up to a concentration of 10 μM [2]. This indicates that N-acetylation not only introduces a new target interaction but does so with a potency window that is at least two orders of magnitude greater than the parent compound's baseline inactivity. The specificity of this interaction is further underscored by its lack of activity at monoamine transporters (SERT, DAT, NET) and key metabolic enzymes [1].

Serotonergic Pharmacology Cardiovascular Safety GPCR Antagonism

Carbonic Anhydrase II Inhibition by N-(2-Methyl-1-phenylpropan-2-yl)acetamide Differentiates it from Phentermine and Other Phenethylamines

N-(2-Methyl-1-phenylpropan-2-yl)acetamide potently inhibits human cytosolic carbonic anhydrase II (CA II) with a Ki of 7.60 nM, and also inhibits CA I with a Ki of 8.80 nM, as determined by a CO2 hydration assay [1]. This activity is not a class-wide feature of phenethylamines; phentermine has not been reported as a carbonic anhydrase inhibitor, and typical phenethylamine-based drugs like amphetamine lack this property. The acquisition of nanomolar CA II inhibition following N-acetylation provides a distinct enzymatic handle, suggesting potential applications in studies of glaucoma, edema, or metabolic diseases where CA II modulation is relevant.

Carbonic Anhydrase Pharmacology Enzyme Inhibition Metabolic Research

Validated Identity and Purity Specifications for N-(2-Methyl-1-phenylpropan-2-yl)acetamide as a Phentermine Impurity Reference Standard

N-(2-Methyl-1-phenylpropan-2-yl)acetamide is a well-characterized impurity of phentermine and is supplied as a certified reference standard for analytical method development, validation, and quality control applications. Commercial sources provide this compound with documented purity typically exceeding 98% and full spectral characterization (MS, NMR) [1], [2]. In contrast, generic phentermine or other related amines are not supplied with the specific impurity profile and traceability required for regulatory submissions such as ANDA or DMF [3]. The availability of this compound as a defined, high-purity reference material with established identity markers directly supports its use in compliance-driven analytical workflows, differentiating it from less rigorously characterized alternatives.

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

N-(2-Methyl-1-phenylpropan-2-yl)acetamide (CAS 5531-33-9): Prioritized Applications Driven by Quantitative Differentiation


Pharmacological Tool for Muscarinic Receptor Subtype Studies

Given its high affinity for M1 (Ki=2.9 nM) and M2 (Ki=37 nM) muscarinic receptors [1], N-(2-Methyl-1-phenylpropan-2-yl)acetamide is uniquely suited as a chemical probe for investigating cholinergic signaling in models of neurological disorders (e.g., Alzheimer's disease, schizophrenia). Its activity on these targets is a clear departure from the TAAR1-mediated effects of phentermine, enabling experiments that require a direct, small-molecule modulator of muscarinic pathways. Procurement is recommended when a well-defined ligand with a distinct pharmacological fingerprint is required.

Selective 5-HT2B Receptor Antagonist for Cardiovascular and Fibrosis Research

The compound's potent and selective antagonism at the 5-HT2B receptor (IC50=54 nM) [2] positions it as a valuable research tool for studying cardiac valvulopathy, pulmonary hypertension, and fibrosis, where 5-HT2B signaling plays a critical role. Its lack of activity at monoamine transporters and a broad panel of other receptors minimizes confounding effects, allowing researchers to isolate 5-HT2B-mediated pathways. This is particularly relevant as an alternative to less selective serotonergic agents.

Certified Reference Standard for Phentermine Impurity Profiling in Pharmaceutical QC

In analytical chemistry and pharmaceutical quality control, N-(2-Methyl-1-phenylpropan-2-yl)acetamide is an essential certified reference standard for the identification and quantification of phentermine-related impurities [3]. Its defined purity (≥98%) and spectral characterization support method development, validation, and routine QC testing in accordance with regulatory guidelines (e.g., ICH). Its procurement is critical for laboratories conducting ANDA or DMF submissions for phentermine-containing products.

Lead-Like Scaffold for Carbonic Anhydrase Inhibitor Discovery

With nanomolar inhibitory activity against carbonic anhydrase II (Ki=7.60 nM) [4], this compound represents a promising starting point for medicinal chemistry programs targeting CA isoforms implicated in glaucoma, epilepsy, and cancer. Its distinct profile compared to other phenethylamines provides a unique chemical series for structure-activity relationship (SAR) exploration. Procurement of this compound is justified for hit-to-lead campaigns seeking novel CA inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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